5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of nitro-substituted pyrazoles This compound is characterized by the presence of a nitro group (-NO2) attached to the pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The propan-2-yl group is attached to the nitrogen atom at position 1 of the pyrazole ring, and an amine group (-NH2) is attached to position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the nitration of a suitable pyrazole precursor. One common method involves the reaction of 1-(propan-2-yl)-1H-pyrazol-3-amine with a nitrating agent such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4). The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride (NaBH4).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(propan-2-yl)-1H-pyrazol-3,5-diamine.
Substitution: Formation of substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1H-pyrazol-3-amine: Lacks the propan-2-yl group, which may affect its chemical and biological properties.
1-(propan-2-yl)-1H-pyrazol-3-amine: Lacks the nitro group, which may reduce its reactivity and potential biological activities.
5-nitro-1-(methyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a propan-2-yl group, which may influence its solubility and reactivity.
Uniqueness
5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the nitro group and the propan-2-yl group, which can influence its chemical reactivity and biological activities. The combination of these functional groups may enhance its potential as a versatile compound for various applications in research and industry.
Biological Activity
5-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring with a nitro group at the 5-position and an isopropyl group at the 1-position. Its molecular formula is C7H8N4O2, which indicates the presence of multiple nitrogen atoms that significantly influence its biological properties. This compound has garnered attention for its potential pharmacological applications, particularly in anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The unique structure of this compound contributes to its chemical behavior, which is typical of pyrazole derivatives. The presence of the nitro group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy in biological systems.
Key Structural Features
Feature | Description |
---|---|
Nitro Group | Located at the 5-position, influencing reactivity and biological activity. |
Isopropyl Group | Positioned at the 1-position, enhancing hydrophobic interactions. |
Pyrazole Ring | A five-membered ring that participates in various biochemical interactions. |
Biological Activities
This compound exhibits a range of biological activities, primarily due to its structural characteristics. The following sections detail its key pharmacological effects.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. These compounds are known to inhibit cyclooxygenases (COXs), enzymes involved in the inflammatory response.
Case Study:
A study evaluated the anti-inflammatory effects of various pyrazole derivatives, showing that compounds with similar structures to this compound exhibited IC50 values ranging from 4.8 to 30.1 µM against NF-kB/AP-1 activation, indicating potent anti-inflammatory activity .
Anticancer Properties
The compound has been investigated for its anticancer potential due to its ability to inhibit specific enzyme pathways involved in tumor growth. Pyrazoles have been shown to interact with various kinases and signaling pathways critical for cancer cell proliferation.
Research Findings:
In vitro studies demonstrated that derivatives of pyrazole can inhibit cancer cell lines such as MCF7 and A549, with IC50 values indicating significant cytotoxicity. For instance, one derivative showed an IC50 of 26 µM against A549 cells .
The biological activity of this compound can be attributed to its interaction with key biological targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenases (COXs) and other enzymes involved in inflammatory pathways.
- Kinase Interaction : It has been shown to bind to various kinases involved in cancer signaling pathways, modulating cell survival and proliferation.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-am | Nitro group at position 4 | Different position affects reactivity |
5-Amino-1-(propan-2-yl)-1H-pyrazole | Amino group at position 5 | Exhibits different biological properties due to amino substitution |
3-Methyl-1-(propan-2-yl)-1H-pyrazole | Methyl instead of nitro at position 3 | Potentially less reactive but may have distinct biological activity |
Properties
IUPAC Name |
5-nitro-1-propan-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)9-6(10(11)12)3-5(7)8-9/h3-4H,1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKLXKHUQGSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.